molecular formula C17H16N2O4 B2623728 N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1421453-58-8

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2623728
CAS No.: 1421453-58-8
M. Wt: 312.325
InChI Key: APQVTUDXNIAPPD-UHFFFAOYSA-N
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Description

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with an aldehyde or ketone.

    Synthesis of the Oxazole Ring: The oxazole ring can be formed through the cyclization of α-haloketones with amides.

    Coupling Reactions: The final coupling of the furan, hydroxypropyl, and oxazole moieties can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of dihydro-oxazole derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of a furan ring, a hydroxypropyl group, a phenyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler furan or oxazole derivatives .

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-14(15-7-4-10-22-15)8-9-18-17(21)13-11-16(23-19-13)12-5-2-1-3-6-12/h1-7,10-11,14,20H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQVTUDXNIAPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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